
6beta-Hydroxy Mometasone Furoate
Vue d'ensemble
Description
6β-Hydroxy Mometasone Furoate (CAS: 132160-74-8) is a hydroxylated metabolite of the synthetic glucocorticoid mometasone furoate (MF), a 16α-methyl derivative of beclomethasone. Its molecular formula is C27H30Cl2O7, with an average molecular weight of 537.43 g/mol . Structurally, it features a hydroxyl group at the 6β-position of the steroid backbone, which distinguishes it from its parent compound.
In pharmaceutical contexts, 6β-Hydroxy MF is primarily recognized as a reference impurity in quality control assays for MF formulations . Analytical methods, including RP-HPLC, have been validated to detect and quantify it alongside other degradation products .
Méthodes De Préparation
Synthetic Pathways for 6β-Hydroxy Mometasone Furoate
Enzymatic Hydroxylation via CYP3A4
6β-OH-MF is predominantly generated through cytochrome P450 3A4 (CYP3A4)-mediated oxidation of MF in hepatic systems. In vitro metabolic studies utilize human liver microsomes or recombinant CYP3A4 isoforms to replicate this process .
Key Reaction Parameters :
Parameter | Value |
---|---|
Enzyme | CYP3A4 (0.5–1.0 nmol/mL) |
Cofactor | NADPH (1.0–2.0 mM) |
Incubation Temperature | 37°C |
Reaction Time | 30–120 minutes |
Substrate (MF) | 10–50 µM |
Post-incubation, the metabolite is extracted using solid-phase extraction (SPE) and purified via preparative HPLC. Yield optimization requires precise control of pH (7.4) and avoidance of competitive inhibitors like ketoconazole .
Chemical Synthesis from Mometasone Furoate
Industrial-scale production involves direct hydroxylation of MF at the 6β position using oxidizing agents. While specific protocols are proprietary, analogous steroid hydroxylation methods provide a framework:
-
Epoxidation-Opening Strategy :
-
Metal-Catalyzed Oxidation :
Industrial-Scale Process Optimization
Reaction Conditions and Solvent Systems
The patent US6177560B1 outlines MF synthesis using dichloromethane (DCM) as the primary solvent, triethylamine as a base, and 2-furoyl chloride as the acylating agent . Adapting this for 6β-OH-MF requires modifications:
Side Reactions and Mitigation
During MF synthesis, enol furoates at positions 3 and 20 form as byproducts . For 6β-OH-MF, analogous side products (e.g., over-oxidation at C9/C11) are minimized using:
-
Low-Temperature Quenching : Rapid cooling to −20°C after hydroxylation.
-
Selective Crystallization : Fractional precipitation from methanol/water mixtures.
Analytical and Purification Techniques
Chromatographic Profiling
Reverse-phase HPLC (RP-HPLC) remains the gold standard for quantifying 6β-OH-MF. Validated methods include:
Column | Mobile Phase | Flow Rate | Detection |
---|---|---|---|
C18 (250 × 4.6 mm, 5µm) | Acetonitrile:Phosphate buffer | 0.8 mL/min | UV 254 nm |
Validation Metrics :
Spectroscopic Characterization
-
Mass Spectrometry (MS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 539.4.
-
Nuclear Magnetic Resonance (NMR) : Key signals include δ 4.72 (6β-OH, broad singlet) and δ 7.82 (furoyl proton) .
Challenges in Large-Scale Production
Stereochemical Control
Achieving >98% 6β-selectivity demands chiral auxiliaries or asymmetric catalysis. Boron-based catalysts (e.g., Corey lactone derivatives) improve stereoselectivity but increase costs.
Stability Considerations
6β-OH-MF degrades under acidic conditions (pH < 3) via retro-aldol cleavage. Stabilization strategies include:
Analyse Des Réactions Chimiques
Metabolic Formation via Cytochrome P450 3A4
6β-OH-MF is primarily generated through the hepatic metabolism of Mometasone Furoate (MF). This reaction involves hydroxylation at the 6β position, catalyzed by the enzyme CYP3A4 (cytochrome P450 3A4) .
- Reaction Type : Oxidative hydroxylation
- Enzyme : CYP3A4
- Cofactors : NADPH-dependent cytochrome P450 reductase
- Experimental Evidence :
Comparative Reactivity and Stability
While 6β-OH-MF itself is not extensively reactive under physiological conditions, its parent compound undergoes reactions that indirectly influence its formation:
Key Reaction Parameters
Parameter | Value/Description | Source |
---|---|---|
Primary Pathway | Hydroxylation at C6 position | |
Catalytic Efficiency | Substrate specificity for CYP3A4 | |
Metabolic Byproducts | None reported for 6β-OH-MF (stable metabolite) |
Degradation Pathways
- Chemical Stability : 6β-OH-MF exhibits greater stability compared to MF degradation products like 9,11-epoxy MF, which is prone to further hydrolysis .
- No spontaneous decomposition under standard laboratory conditions (pH 7.4, 37°C) .
Synthetic and Industrial Relevance
Although 6β-OH-MF is not directly synthesized industrially, its formation is a critical consideration during MF production:
- Side Reactions in MF Synthesis :
In Vitro and Pharmacological Interactions
6β-OH-MF retains partial glucocorticoid receptor (GR) binding activity, though significantly reduced compared to MF:
Property | 6β-OH-MF | Mometasone Furoate (MF) |
---|---|---|
GR Binding Affinity | ~206% of dexamethasone | ~2,244% of dexamethasone |
Anti-inflammatory Potency | Moderate | High |
- Mechanistic Insight : The hydroxyl group at C6 reduces lipophilicity, impairing membrane permeability and receptor interaction .
Analytical Characterization
6β-OH-MF is identified and quantified using advanced chromatographic and spectroscopic methods:
Applications De Recherche Scientifique
6beta-Hydroxy Mometasone Furoate has several scientific research applications. In chemistry, it is used as a reference standard for the analysis of corticosteroid metabolites . In biology and medicine, it is studied for its receptor binding affinities and potential systemic side effects . The compound is also used in the pharmaceutical industry for the development and validation of analytical methods .
Mécanisme D'action
The mechanism of action of 6beta-Hydroxy Mometasone Furoate involves its interaction with glucocorticoid receptors. It has a high binding affinity to these receptors, which leads to the inhibition of inflammatory mediators such as kinins, histamine, and prostaglandins . This results in the suppression of inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Potency and Efficacy
Mometasone furoate (MF) is classified as a high-potency topical corticosteroid (Group II). Comparative studies rank it above fluocinolone acetonide and clobetasol propionate in vasoconstrictor assays, with an Emax value indicating superior anti-inflammatory activity . Key comparisons include:
Mechanistic Insights :
- MF’s 16α-methyl group and furoate ester enhance lipophilicity, prolonging skin retention and potency compared to betamethasone derivatives .
- 6β-Hydroxy MF’s hydroxylation likely reduces glucocorticoid receptor (GR) affinity, rendering it less active than MF, though this requires experimental validation.
Pharmacokinetics and Metabolism
Cost-Effectiveness
- Intranasal MF costs significantly more than modafinil (e.g., $405.62 vs. $21.56 per treatment course) but provides longer-lasting benefits in obstructive sleep apnea (12 vs. 6 months post-treatment) .
Activité Biologique
6beta-Hydroxy Mometasone Furoate (6β-OH-MF) is a significant metabolite of Mometasone Furoate, a synthetic corticosteroid widely used for its anti-inflammatory properties in treating various conditions such as asthma and skin disorders. This article details the biological activity of 6β-OH-MF, focusing on its pharmacodynamics, mechanisms of action, comparative efficacy, and relevant case studies.
Chemical and Pharmacological Overview
6β-OH-MF is formed through the metabolism of Mometasone Furoate, primarily via cytochrome P450 enzymes in the liver. It exhibits a high binding affinity for glucocorticoid receptors, although its potency is generally lower than that of its parent compound.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 132160-74-8 |
Molecular Weight | 400.5 g/mol |
Binding Affinity (Glucocorticoid Receptor) | Lower than Mometasone Furoate but significant |
The mechanism of action for 6β-OH-MF involves its interaction with glucocorticoid receptors, leading to the modulation of inflammatory responses. Upon binding to these receptors, it induces conformational changes that promote the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory mediators such as cytokines and chemokines.
- Glucocorticoid Receptor Binding : 6β-OH-MF has been shown to bind effectively to glucocorticoid receptors, although its affinity is approximately 22 times lower than that of dexamethasone .
- Inhibition of Inflammatory Mediators : The compound inhibits the production of inflammatory mediators like prostaglandins and leukotrienes through the activation of lipocortins .
Comparative Efficacy
Research indicates that while 6β-OH-MF has notable biological activity, it is less potent than Mometasone Furoate itself. In vitro studies have demonstrated that:
- The relative receptor affinity for 6β-OH-MF is comparable to flunisolide, indicating moderate efficacy in comparison to other corticosteroids .
- The compound shows a significant reduction in cell viability and proliferation in cancer cell lines when tested alongside Mometasone Furoate .
Case Studies and Research Findings
-
In Vitro Studies on Tumor Cells :
- A study investigating the effects of Mometasone Furoate on head and neck squamous cell carcinoma (HNSCC) found that both Mometasone and its metabolite significantly inhibited cell growth and promoted apoptosis in vitro. The study highlighted that the core target for this effect was protein tyrosine phosphatase non-receptor type 11 (PTPN11) .
- Pharmacokinetic Studies :
-
Clinical Implications :
- Clinical trials have established the efficacy of Mometasone Furoate in managing asthma symptoms, with implications that its metabolites may also play a role in therapeutic outcomes. The biological activity of 6β-OH-MF suggests it could contribute to the overall efficacy observed in patients treated with Mometasone .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 6β-Hydroxy Mometasone Furoate in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV/PDA detection is the gold standard. Use a Bakerbond C18 column (250 × 4.6 mm, 5 µm) with mobile phases comprising octanesulfonic acid sodium salt-phosphate buffer (pH 3.0) and acetonitrile (45:55 v/v) at 0.8 mL/min flow rate. Ensure column temperature is maintained at 50°C and detection wavelength at 254 nm. Validate the method for linearity (e.g., 0.1–150 µg/mL), precision (RSD <2%), and recovery (95–105%) using certified reference materials .
- Key Parameters :
Parameter | Specification |
---|---|
Column | Bakerbond C18, 250 × 4.6 mm, 5 µm |
Mobile Phase | Octanesulfonic acid-phosphate buffer + acetonitrile (45:55) |
Flow Rate | 0.8 mL/min |
Temperature | 50°C |
Detection Wavelength | 254 nm |
Q. How is 6β-Hydroxy Mometasone Furoate formed in vivo?
- Methodological Answer : The metabolite is primarily generated via hepatic CYP3A4-mediated oxidation of mometasone furoate. Use human liver microsomes for in vitro studies to confirm enzymatic activity. Incubate mometasone furoate with NADPH-regenerating systems and quantify metabolite formation using LC-MS/MS. Include CYP3A4 inhibitors (e.g., ketoconazole) as negative controls to validate enzyme specificity .
Advanced Research Questions
Q. How do CYP3A4 polymorphisms affect the pharmacokinetics of 6β-Hydroxy Mometasone Furoate?
- Methodological Answer : Conduct pharmacogenomic studies in cohorts stratified by CYP3A4 genotypes (e.g., CYP3A41G allele carriers vs. non-carriers). Measure plasma concentrations of mometasone furoate and 6β-hydroxy metabolite using validated LC-MS/MS. Compare elimination half-lives (t½) and area under the curve (AUC) between groups. Adjust dosing regimens in clinical trials for populations with reduced CYP3A4 activity .
Q. What experimental strategies resolve contradictions in efficacy data for mometasone furoate metabolites across clinical studies?
- Methodological Answer :
- Dose Optimization : Compare once-daily (100 µg) vs. twice-daily (50 µg) regimens in randomized controlled trials (RCTs) to assess metabolite accumulation and therapeutic thresholds (e.g., for olfactory dysfunction recovery) .
- Population Stratification : Use survival analysis (e.g., Kaplan-Meier curves, log-rank tests) to evaluate time-to-event endpoints (e.g., symptom relief) while controlling for covariates like baseline severity and comorbidities .
- Example Data :
Study Design | Recovery Rate (6β-Hydroxy Group) | Placebo Group | p-value |
---|---|---|---|
Twice-daily dosing + olfactory training | 97.4% | 50% | <0.001 |
Once-daily dosing | No significant difference | — | 0.14 |
Q. How can in vitro models predict drug-drug interactions involving 6β-Hydroxy Mometasone Furoate?
- Methodological Answer : Co-incubate mometasone furoate with CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampicin) in hepatocyte cultures. Measure metabolite-to-parent drug ratios via LC-MS/MS. Use static or dynamic models (e.g., Simcyp®) to extrapolate in vivo interaction risks. Prioritize drugs with narrow therapeutic indices (e.g., tacrolimus) for clinical validation .
Q. What are the challenges in synthesizing and characterizing 6β-Hydroxy Mometasone Furoate for reference standards?
- Methodological Answer :
- Synthesis : Optimize oxidation reactions using tert-butyl hydroperoxide or recombinant CYP3A4 enzymes. Monitor reaction progress via TLC or HPLC.
- Characterization : Use high-resolution NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to confirm the hydroxylation site. Validate purity (>98%) via differential scanning calorimetry (DSC) and X-ray crystallography for structural elucidation .
Q. Data Analysis & Contradictions
Q. Why do studies report conflicting systemic exposure levels of 6β-Hydroxy Mometasone Furoate after topical administration?
- Methodological Answer : Variations arise from differences in formulation bioavailability (e.g., cream vs. nasal spray) and analytical sensitivity. Use radiolabeled (<sup>14</sup>C) mometasone furoate in mass balance studies to track metabolite distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism .
Q. How can researchers mitigate heterogeneity in meta-analyses evaluating mometasone furoate metabolites?
- Methodological Answer : Perform subgroup analyses by dosage form, treatment duration, and patient age. Use random-effects models to account for between-study variance. Exclude trials with high risk of bias (e.g., unblinded designs) and publish protocols a priori (e.g., PROSPERO) .
Propriétés
IUPAC Name |
[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,31-32H,9,11-13H2,1-3H3/t14-,16+,17+,19-,21+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNOVWUTMHAKI-IVRQEYNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132160-74-8 | |
Record name | 6-beta Hydroxy mometasone furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-.BETA. HYDROXY MOMETASONE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FR2JX5V72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.